Cas no 106877-30-9 (3-methyl-2-(trifluoromethyl)aniline)

3-Methyl-2-(trifluoromethyl)aniline is a fluorinated aromatic amine with the molecular formula C₈H₈F₃N. This compound features a trifluoromethyl group and a methyl substituent on the aniline ring, enhancing its electron-withdrawing properties and stability. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group imparts unique reactivity and lipophilicity, making it valuable for modifying drug candidates or fine-tuning material properties. Its high purity and well-defined structure ensure consistent performance in synthetic applications. Proper handling is required due to its amine functionality, with storage recommendations under inert conditions to maintain stability.
3-methyl-2-(trifluoromethyl)aniline structure
106877-30-9 structure
Product Name:3-methyl-2-(trifluoromethyl)aniline
CAS No:106877-30-9
MF:C8H8F3N
MW:175.151032447815
MDL:MFCD18399851
CID:1181907
PubChem ID:20148824
Update Time:2025-06-10

3-methyl-2-(trifluoromethyl)aniline Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-2-(trifluoromethyl)aniline
    • MBTVXHHLADNUCN-UHFFFAOYSA-N
    • 3-Methyl-2-trifluoromethylphenylamine
    • 3-Methyl-2-trifluoromethyl-phenylamine
    • EN300-91010
    • CS-0114211
    • DTXSID101280949
    • 3-methyl-2-(trifluoromethyl)benzenamine
    • MFCD18399851
    • SCHEMBL10338299
    • AKOS017343902
    • AS-83849
    • 106877-30-9
    • MDL: MFCD18399851
    • Inchi: 1S/C8H8F3N/c1-5-3-2-4-6(12)7(5)8(9,10)11/h2-4H,12H2,1H3
    • InChI Key: MBTVXHHLADNUCN-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CC=CC=1C)N)(F)F

Computed Properties

  • Exact Mass: 175.06094
  • Monoisotopic Mass: 175.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Melting Point: 69-71℃
  • Boiling Point: 203.1±35.0 °C at 760 mmHg
  • Flash Point: 83.9±18.7 °C
  • PSA: 26.02
  • Vapor Pressure: 0.3±0.4 mmHg at 25°C

3-methyl-2-(trifluoromethyl)aniline Security Information

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3-methyl-2-(trifluoromethyl)aniline Suppliers

Amadis Chemical Company Limited
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(CAS:106877-30-9)3-methyl-2-(trifluoromethyl)aniline
Order Number:A939113
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Quantity:250mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:28
Price ($):317.0/1068.0
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Additional information on 3-methyl-2-(trifluoromethyl)aniline

Introduction to 3-methyl-2-(trifluoromethyl)aniline (CAS No. 106877-30-9) and Its Applications in Modern Chemical Biology

3-methyl-2-(trifluoromethyl)aniline, identified by the chemical abstracts service number 106877-30-9, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a benzene ring substituted with a methyl group at the 3-position and a trifluoromethyl group at the 2-position, exhibits distinct chemical characteristics that make it a valuable intermediate in pharmaceutical synthesis and material science.

The trifluoromethyl group, in particular, is a key structural feature that imparts enhanced lipophilicity and metabolic stability to the molecule. This property is highly advantageous in drug design, as it can improve the bioavailability and duration of action of therapeutic agents. The methyl group, while less influential than the trifluoromethyl moiety, contributes to the overall steric environment of the molecule, influencing its reactivity and interactions with biological targets.

In recent years, 3-methyl-2-(trifluoromethyl)aniline has been extensively studied for its potential applications in the development of novel pharmaceuticals. Its structural motif is reminiscent of several bioactive compounds that have shown promise in clinical trials. For instance, analogs containing similar aromatic substitutions have been explored as kinase inhibitors, anticancer agents, and antimicrobial compounds. The presence of both electron-donating and electron-withdrawing groups on the benzene ring allows for diverse functionalization, enabling chemists to tailor the compound’s properties for specific biological activities.

One of the most compelling aspects of 3-methyl-2-(trifluoromethyl)aniline is its role as a building block in medicinal chemistry. Researchers have leveraged its scaffold to develop inhibitors targeting various disease pathways. For example, studies have demonstrated its utility in creating molecules that disrupt protein-protein interactions critical for cancer progression. The trifluoromethyl group’s ability to modulate electronic effects has been particularly useful in optimizing binding affinities to enzyme active sites.

The compound’s relevance extends beyond drug discovery into materials science. The combination of lipophilicity and electronic characteristics provided by its substituents makes it a candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic cells. The trifluoromethyl group enhances charge transport properties, while the aromatic core offers stability and tunable electronic behavior.

Recent advancements in synthetic methodologies have further highlighted the importance of 3-methyl-2-(trifluoromethyl)aniline. Catalytic processes have been developed to introduce trifluoromethyl groups more efficiently, reducing costs and improving yields. These innovations have made it feasible to explore larger libraries of derivatives with potential therapeutic value.

The biological activity of 3-methyl-2-(trifluoromethyl)aniline has been investigated through both computational modeling and experimental validation. Virtual screening techniques have identified several derivatives with high binding affinity to target proteins. Subsequent synthesis and biological testing have confirmed these predictions, underscoring the compound’s promise as a lead structure for drug development.

In conclusion, 3-methyl-2-(trifluoromethyl)aniline (CAS No. 106877-30-9) represents a versatile and promising compound with applications spanning pharmaceuticals and materials science. Its unique structural features—particularly the trifluoromethyl group—make it an attractive candidate for further exploration. As research continues to uncover new synthetic routes and biological functions, this compound is poised to play an increasingly significant role in advancing chemical biology and related fields.

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Amadis Chemical Company Limited
(CAS:106877-30-9)3-methyl-2-(trifluoromethyl)aniline
A939113
Purity:99%/99%
Quantity:250mg/1g
Price ($):317.0/1068.0
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